molecular formula C10H14N4O2 B2545857 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine CAS No. 883722-47-2

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B2545857
CAS No.: 883722-47-2
M. Wt: 222.248
InChI Key: MNRFRZSDKIPNNG-UHFFFAOYSA-N
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Description

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is a heterocyclic compound that features a piperidine ring attached to a pyridine ring, which is further substituted with a nitro group and an amine group

Scientific Research Applications

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including anticancer and antimicrobial agents.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

While the specific mechanism of action for 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is not mentioned in the search results, piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

While the specific future directions for 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine were not found in the search results, piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . They are being utilized in different therapeutic applications, and their synthesis remains an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-6-(piperidin-1-yl)pyridin-2-amine typically involves the nucleophilic substitution of a halogenated pyridine derivative with piperidine, followed by nitration and amination reactions. One common synthetic route includes:

    Nucleophilic Substitution: Reacting 2-chloro-6-nitropyridine with piperidine in the presence of a base such as potassium carbonate to form 3-nitro-6-(piperidin-1-yl)pyridine.

    Amination: Introducing an amine group at the 2-position of the pyridine ring through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidine ring can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, bases like potassium carbonate.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products Formed

    Reduction: 3-Amino-6-(piperidin-1-yl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Coupling: Complex biaryl or heteroaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine moiety and exhibit various biological activities.

    Pyridine Derivatives: Compounds such as 2-amino-6-chloro-3-nitropyridine and N-(pyridin-4-yl)pyridin-4-amine have similar structural features and applications.

Uniqueness

3-Nitro-6-(piperidin-1-yl)pyridin-2-amine is unique due to the combination of the piperidine and pyridine rings with a nitro group and an amine group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-nitro-6-piperidin-1-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c11-10-8(14(15)16)4-5-9(12-10)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRFRZSDKIPNNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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